molecular formula C13H22N2 B12126197 1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- CAS No. 927994-70-5

1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)-

Cat. No.: B12126197
CAS No.: 927994-70-5
M. Wt: 206.33 g/mol
InChI Key: SNVZAIYZNMGLPC-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- is an organic compound with the molecular formula C12H20N2. It is a derivative of ethylenediamine, where the hydrogen atoms are substituted with diethyl and 4-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- typically involves the reaction of ethylenediamine with diethylamine and 4-methylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize the yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: The major products formed are corresponding amides or nitriles.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products are substituted amines or other derivatives.

Scientific Research Applications

1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in the activity or function of the target molecules. This can result in various biological effects, such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-: A simpler derivative with only diethyl groups attached.

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: A derivative with both diethyl and dimethyl groups.

    Ethylenediamine: The parent compound with no substituents.

Uniqueness

1,2-Ethanediamine, N2,N2-diethyl-1-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.

Properties

CAS No.

927994-70-5

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N',N'-diethyl-1-(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C13H22N2/c1-4-15(5-2)10-13(14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10,14H2,1-3H3

InChI Key

SNVZAIYZNMGLPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=C(C=C1)C)N

Origin of Product

United States

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